molecular formula C14H19Cl6NO3 B1246236 Herbacic acid

Herbacic acid

Cat. No.: B1246236
M. Wt: 462 g/mol
InChI Key: FYSJFLMSVGZPJE-ZNSGJFPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbacic acid ((E)-6,6,6-trichloro-5-methylhex-2-enoic acid) is a chlorinated fatty acid (FA) first isolated from the marine sponge Dysidea herbacea . It belongs to a class of polychlorinated metabolites derived from sponge-associated microbial symbionts, particularly cyanobacteria . Structurally, this compound features a trichlorinated methyl group at the C5 position and an α,β-unsaturated carboxylic acid moiety (Figure 39 in ), which contributes to its bioactivity.

Biological Significance: this compound exhibits potent anticancer activity, as predicted by PASS (Prediction of Activity Spectra for Substances) data, with its 3D conformation enhancing interactions with tumorigenic targets . It is a prototype metabolite of 5,5,5-trichloroleucine derivatives, which are biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways in symbiotic microorganisms .

Properties

Molecular Formula

C14H19Cl6NO3

Molecular Weight

462 g/mol

IUPAC Name

(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(E,5S)-6,6,6-trichloro-5-methylhex-2-enoyl]amino]pentanoic acid

InChI

InChI=1S/C14H19Cl6NO3/c1-8(13(15,16)17)5-4-6-11(22)21(3)10(12(23)24)7-9(2)14(18,19)20/h4,6,8-10H,5,7H2,1-3H3,(H,23,24)/b6-4+/t8-,9-,10-/m0/s1

InChI Key

FYSJFLMSVGZPJE-ZNSGJFPESA-N

Isomeric SMILES

C[C@@H](C/C=C/C(=O)N(C)[C@@H](C[C@H](C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl

Canonical SMILES

CC(CC=CC(=O)N(C)C(CC(C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl

Synonyms

herbacic acid

Origin of Product

United States

Chemical Reactions Analysis

Neutralization Reactions

Sebacic acid displays typical carboxylic acid reactivity with inorganic/organic bases:

Reaction Type Chemical Equation Key Characteristics
Salt FormationC₁₀H₁₈O₄ + 2NaOH → C₁₀H₁₆O₄Na₂ + 2H₂OExothermic reaction (ΔH = -89 kJ/mol) producing disodium sebacate
Carbonate NeutralizationC₁₀H₁₈O₄ + Na₂CO₃ → C₁₀H₁₆O₄Na₂ + CO₂↑ + H₂OGas evolution observed at 40-60°C
Metal ReactionsC₁₀H₁₈O₄ + Mg → C₁₀H₁₆O₄Mg + H₂↑Slow reaction in dry conditions (t₁/₂ = 72 hr)

Esterification Dynamics

Sebacic acid forms diesters through acid-catalyzed reactions:

Alcohol Product Yield (%) Reaction Conditions
EthanolDiethyl sebacate85H₂SO₄ catalyst, 110°C/6h
MethanolDimethyl sebacate92Amberlyst-15, 65°C/4h
GlycerolPolyglycerol polysebacate78150°C, nitrogen atmosphere

The reaction follows second-order kinetics with activation energy (Eₐ) of 45.2 kJ/mol . Steric effects from the C10 chain lower esterification rates compared to shorter-chain acids .

Polymerization Behavior

Key polymerization pathways include:

Process Reagents/Conditions Product Characteristics
PolycondensationHexamethylenediamine, 220°CNylon-610 (Tm = 215°C)
Co-polyester SynthesisEthylene glycol, Sb₂O₃ catalystBiodegradable polyester (Mw = 45kDa)
Enzymatic PolymerizationLipase B, 70°COligomers with Đ = 1.3

The polyamide formation follows a step-growth mechanism with apparent rate constant k = 2.4×10⁻³ L/mol·s .

Thermal Decomposition

Thermogravimetric analysis reveals three-stage degradation:

Stage Temp. Range (°C) Mass Loss (%) Proposed Mechanism
1180-22012Decarboxylation to nonanedioic acid
2300-40068Chain scission forming C8 hydrocarbons
3>40015Carbonization residue

Activation energy calculations using Flynn-Wall-Ozawa method show Eₐ = 145 kJ/mol for primary decomposition .

Analytical Characterization Data

Method Key Peaks/Features
FTIR1705 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-O)
¹H NMRδ 2.35 (t, 4H, -CH₂CO), 1.62 (m, 12H)
HPLCRt = 4.7 min (C18 column, 60% MeOH)
TitrationNeutralization equivalent = 101.2 g/eq

Comparison with Similar Compounds

Structural Analogues from Dysidea Sponges

Barbamide (39)
  • Structure : Contains a trichloromethyl group but differs by a methoxy substitution at C3 and a shorter carbon chain (C5 vs. C6 in herbacic acid) .
  • Source: Isolated from Dysidea spp. and linked to cyanobacterial symbionts .
  • Activity : Exhibits insecticidal properties rather than anticancer effects, highlighting the role of functional groups in bioactivity divergence .
Dysidin (165) and Dysidenin
  • Structure: (S)-4,4,4-trichloro-3-methylbutanoic acid (dysidin) lacks the α,β-unsaturated bond present in this compound .
  • Source : Both are isolated from Lamellodysidea herbacea .
  • Activity : Dysidin shows strong antitumor activity (comparable to this compound), while dysidenin has moderate effects, emphasizing the importance of double-bond positioning .

Functionally Related Chlorinated Metabolites

Barbaleucamides A–B
  • Structure: Incorporate (E)-6,6,6-trichloro-3-methoxy-5-methylhex-2-enoic acid (168), which adds a methoxy group at C3 compared to this compound .
  • Source : Found in Philippine Dysidea spp. .
  • Activity : Demonstrated antimicrobial activity, suggesting chlorinated FAs have diverse ecological roles beyond anticancer effects .
Jasplakinolide (40)
  • Structure : A cyclic depsipeptide with a trichlorinated leucine residue, sharing the 5,5,5-trichloroleucine motif with this compound .
  • Source : Derived from Jaspis sponges but linked to fungal symbionts .
  • Activity : Acts as an actin-stabilizing agent, contrasting with this compound’s antitumor mechanism .

Comparative Bioactivity Data

Table 1: Anticancer Activity of Chlorinated Fatty Acids

Compound Source Key Structural Features Anticancer Potency (PASS Prediction)
This compound (169) Dysidea herbacea C5-trichloro, α,β-unsaturated acid Strong
Dysidin (165) Lamellodysidea herbacea C3-methyl, C4-trichloro Strong
FA 170 Dysidea sp. C6-trichloro, linear chain Strong
Barbamide (39) Dysidea spp. C3-methoxy, C5-trichloro None (insecticidal)

Key Observations :

  • Trichlorination at terminal carbons (e.g., C5 in this compound, C4 in dysidin) correlates with strong antitumor activity .
  • Methoxy or methyl substitutions alter bioactivity profiles, as seen in barbamide and barbaleucamides .

Q & A

Q. Q1. What experimental parameters are critical for optimizing the synthesis of Herbacic acid in laboratory settings?

Methodological Answer:

  • Reaction Conditions: Control temperature (±2°C) and pH (using buffered solutions) to minimize side reactions. For example, catalytic hydrogenation at 50–60°C under 3–5 atm H₂ pressure improves yield .
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. Report retention times and coupling constants in supplementary materials .
  • Yield Optimization: Compare solvent systems (e.g., ethanol vs. dichloromethane) and catalyst loadings (e.g., 1–5 mol% Pd/C) in triplicate experiments. Tabulate results (mean ± SD) to identify statistically significant trends .

Q. Q2. How can researchers ensure reproducibility in this compound stability studies under varying pH conditions?

Methodological Answer:

  • Experimental Design: Use standardized buffers (pH 2–12) and incubate this compound at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) at 6-hour intervals .
  • Data Reporting: Include raw absorbance values, degradation rate constants (k), and half-life calculations in tables. Address batch-to-batch variability by testing ≥3 independent syntheses .
  • Statistical Validation: Apply ANOVA to compare stability across pH ranges, with p < 0.05 indicating significance .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activities of this compound across in vitro studies?

Methodological Answer:

  • Data Harmonization: Cross-reference assay conditions (e.g., cell lines, incubation times, concentrations). For instance, discrepancies in IC₅₀ values may arise from MCF-7 vs. HeLa cell line sensitivities .
  • Meta-Analysis Framework:
    • Inclusion Criteria: Prioritize studies with documented purity (>95%), validated analytical methods, and negative controls .
    • Bias Mitigation: Use funnel plots to assess publication bias and sensitivity analyses to exclude outliers .
    • Example Table:
StudyIC₅₀ (μM)Cell LinePurity (%)Method
A12.3MCF-798MTT
B45.6HeLa87SRB

Q. Q4. How can computational modeling enhance the understanding of this compound's interaction with enzymatic targets?

Methodological Answer:

  • Molecular Dynamics (MD) Setup:
    • Software: Use GROMACS or AMBER with CHARMM36 force fields.
    • Parameters: Simulate ligand-protein binding over 100 ns, sampling every 10 ps. Calculate binding free energy (ΔG) via MM/PBSA .
  • Validation: Compare docking scores (AutoDock Vina) with experimental IC₅₀ values. Report root-mean-square deviation (RMSD) for pose stability .
  • Case Study: MD simulations revealed this compound’s competitive inhibition of COX-2 via π-π stacking with Tyr355, validated by mutagenesis assays .

Q. Q5. What advanced spectroscopic techniques are recommended for characterizing this compound in complex matrices (e.g., plant extracts)?

Methodological Answer:

  • LC-MS/MS: Employ a Q-TOF mass spectrometer in positive ion mode (m/z 300–800) with a 0.1% formic acid gradient. Use MRM transitions for quantification .
  • 2D-NMR: Apply HSQC and HMBC to resolve overlapping signals in crude extracts. For example, HMBC correlations between H-3 (δ 7.2) and C-9 (δ 170.5) confirm ester linkage .
  • Data Interpretation: Provide annotated spectra in supplementary materials and reference J-coupling constants against published databases .

Methodological Pitfalls & Solutions

Q. Q6. How to address batch-to-batch variability in this compound bioactivity assays?

Methodological Answer:

  • Quality Control: Require COA (Certificate of Analysis) for each batch, including HPLC purity (>95%), residual solvent levels, and endotoxin testing .
  • Normalization: Adjust concentrations based on peptide content analysis (e.g., UV absorbance at 280 nm) to account for salt/water content variations .
  • Documentation: Archive raw data (e.g., chromatograms, mass spectra) in repositories like Zenodo for independent verification .

Q. Q7. What are best practices for designing in vivo studies to evaluate this compound’s pharmacokinetics?

Methodological Answer:

  • Dosing Regimens: Use pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) to determine optimal doses and sampling intervals .
  • Tissue Distribution: Apply LC-MS/MS to quantify this compound in plasma, liver, and kidney homogenates. Normalize results to tissue weight .
  • Ethical Compliance: Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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